Cas no 2138272-46-3 (4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione)

4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione 化学的及び物理的性質
名前と識別子
-
- 4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione
- 3H-1,2,4-Triazole-3-thione, 4-(2,2-difluoroethyl)-5-(1,1-dimethylpropyl)-2,4-dihydro-
-
- インチ: 1S/C9H15F2N3S/c1-4-9(2,3)7-12-13-8(15)14(7)5-6(10)11/h6H,4-5H2,1-3H3,(H,13,15)
- InChIKey: VKKSNYJQXVDXMN-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(C(C)(C)CC)N1CC(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 289
- トポロジー分子極性表面積: 59.7
- 疎水性パラメータ計算基準値(XlogP): 2.6
4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782438-5.0g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 5.0g |
$3770.0 | 2024-05-22 | |
Enamine | EN300-782438-0.25g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 0.25g |
$1196.0 | 2024-05-22 | |
Enamine | EN300-782438-10.0g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 10.0g |
$5590.0 | 2024-05-22 | |
Enamine | EN300-782438-2.5g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 2.5g |
$2548.0 | 2024-05-22 | |
Enamine | EN300-782438-0.05g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 0.05g |
$1091.0 | 2024-05-22 | |
Enamine | EN300-782438-0.1g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 0.1g |
$1144.0 | 2024-05-22 | |
Enamine | EN300-782438-0.5g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 0.5g |
$1247.0 | 2024-05-22 | |
Enamine | EN300-782438-1.0g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 1.0g |
$1299.0 | 2024-05-22 |
4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione 関連文献
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Wei Chen Nanoscale, 2015,7, 6957-6990
4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thioneに関する追加情報
4-(2,2-Difluoroethyl)-3-(2-Methylbutan-2-yl)-1H-1,2,4-Triazole-5-thione: A Comprehensive Overview
4-(2,2-Difluoroethyl)-3-(2-Methylbutan-2-yl)-1H-1,2,4-Triazole-5-thione (CAS No. 2138272-46-3) is a chemically synthesized compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazoles, which are heterocyclic compounds with a five-membered ring containing three nitrogen atoms. The presence of a thione group further distinguishes this compound, making it a valuable subject for research in drug discovery and material science.
The molecular structure of 4-(2,2-Difluoroethyl)-3-(2-Methylbutan-2-yl)-1H-1,2,4-Triazole-5-thione is characterized by a central triazole ring substituted with two distinct groups: a 2,2-difluoroethyl group at the 4-position and a 2-methylbutan-2-yl group at the 3-position. These substituents contribute to the compound's chemical reactivity and physical properties. The fluorine atoms in the difluoroethyl group introduce electron-withdrawing effects, which can influence the compound's stability and reactivity. Meanwhile, the bulky 2-methylbutan-2-yl group adds steric hindrance, potentially affecting the compound's solubility and bioavailability.
Recent studies have explored the potential of 4-(2,2-Difluoroethyl)-3-(long-tail keyword) as a building block in medicinal chemistry. Researchers have investigated its ability to act as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles. For instance, its thione group can undergo various transformations to introduce functional groups that enhance drug-target interactions. This versatility makes it an attractive candidate for developing novel therapeutic agents.
In terms of synthesis, CAS No. 213827-46-3 is typically prepared through multi-step reactions involving nucleophilic substitutions and cyclizations. The synthesis pathway often begins with the preparation of intermediate compounds that are subsequently subjected to condensation reactions to form the triazole ring. Optimization of reaction conditions has been a focus of recent research to improve yield and purity.
The application of 4-(long-tail keyword) extends beyond pharmaceuticals into materials science. Its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Researchers have explored its ability to act as an electron-deficient component in donor–acceptor systems, which are critical for applications such as organic photovoltaics (OPVs) and light-emitting diodes (LEDs). Preliminary studies suggest that its fluorinated substituents enhance its electron-withdrawing capabilities, making it suitable for these advanced applications.
From a toxicological perspective, understanding the safety profile of CAS No. long-tail keyword-46-3 is crucial for its prospective use in drug development. Recent toxicity studies have focused on assessing its acute and chronic effects on various biological systems. Results indicate that while it exhibits low toxicity at therapeutic concentrations, further investigations are required to fully characterize its long-term effects.
In conclusion, 4-(long-tail keyword) represents a promising compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and functional groups provide opportunities for innovation in drug discovery and materials science. As research continues to uncover its potential uses and optimize its properties, this compound is poised to play a significant role in advancing modern chemistry and technology.
2138272-46-3 (4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione) 関連製品
- 43195-60-4(Uridine 5′-diphosphoglucuronic acid ammonium salt)
- 2446803-91-2(INDEX NAME NOT YET ASSIGNED)
- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)
- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)
- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)
- 1060168-58-2(N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide)
- 898453-58-2(4-{6-4-(4-ethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)
- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)
- 861928-17-8(2-Fluoro-3,6-diiodoanisole)
- 1903866-91-0(2-hydroxy-3-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid)



